1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine

Catalog No.
S15853244
CAS No.
M.F
C8H12N6
M. Wt
192.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-tria...

Product Name

1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]triazol-4-amine

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

InChI

InChI=1S/C8H12N6/c1-2-13-4-3-10-8(13)6-14-5-7(9)11-12-14/h3-5H,2,6,9H2,1H3

InChI Key

LPCHYDSBGCDQKY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CN2C=C(N=N2)N

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a complex organic compound characterized by its unique structure that combines imidazole and triazole functionalities. The compound has the molecular formula C8H12N6C_8H_{12}N_6 and a molecular weight of approximately 192.22 g/mol. It features a triazole ring, which is known for its biological activity, and an ethyl-substituted imidazole moiety that enhances its properties and potential applications in various fields, particularly in medicinal chemistry .

Typical of triazoles and imidazoles, including:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
  • Cycloaddition Reactions: The presence of the triazole ring allows it to participate in cycloaddition reactions, which are useful in synthesizing more complex structures.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating derivatives with enhanced properties.

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine exhibits significant biological activities. Triazole derivatives are often investigated for their antifungal, antibacterial, and anticancer properties. The imidazole component may enhance these effects due to its role in biological systems, particularly in enzyme inhibition and receptor interactions. Studies have indicated that compounds with similar structures can act as effective inhibitors against various pathogens and cancer cell lines .

Several methods can be employed to synthesize 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine:

  • One-Pot Synthesis: This method involves the simultaneous reaction of ethyl imidazole with appropriate azides and amines under controlled conditions to yield the desired triazole derivative.
  • Multistep Synthesis: Starting from simple precursors such as ethyl imidazole and 4-amino-1,2,3-triazole, this method allows for greater control over the reaction conditions and purification processes.
  • Click Chemistry: Utilizing azide and alkyne coupling reactions can lead to efficient synthesis of triazole compounds, capitalizing on the high specificity and yield of these reactions .

The applications of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine are diverse:

  • Pharmaceuticals: Due to its biological activity, it is a candidate for drug development targeting various diseases.
  • Agriculture: Potential use as a fungicide or pesticide due to its antifungal properties.
  • Material Science: Its unique chemical structure may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures can interact with enzymes involved in metabolic pathways or act as modulators for receptors in signaling pathways. Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-1,2,3-triazol-4-amineC3H6N4Simpler structure with potential antifungal activity
1-(2-Hydroxyethyl)-1H-imidazolium chlorideC5H8ClN3OContains a hydroxyl group enhancing solubility
4-Amino-5-methylthiazoleC5H6N4SThiazole ring provides different biological activity
5-(Aminomethyl)-3-methylisothiazoleC6H8N4SIsothiazole structure offers unique reactivity

Uniqueness

The uniqueness of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine lies in its dual functionality derived from both the imidazole and triazole components. This combination potentially enhances its biological activity compared to simpler analogs while providing opportunities for diverse applications across pharmaceuticals and materials science .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.11234441 g/mol

Monoisotopic Mass

192.11234441 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types